molecular formula C20H27N5O3 B10863187 7-benzyl-8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-benzyl-8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10863187
M. Wt: 385.5 g/mol
InChI Key: RQVJWMRUKZZQRY-UHFFFAOYSA-N
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Description

7-benzyl-8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a benzyl group, an isopropoxypropylamino group, and a dimethylxanthine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common synthetic route starts with the preparation of the dimethylxanthine core, followed by the introduction of the benzyl group and the isopropoxypropylamino group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial methods often optimize the process for cost-effectiveness, scalability, and environmental considerations. This may include the use of continuous flow reactors, advanced purification techniques, and waste management practices.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the purine core.

    Substitution: The benzyl and isopropoxypropylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives.

Scientific Research Applications

7-benzyl-8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 7-benzyl-8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives with different substituents, such as:

  • 7-benzyl-1,3-dimethylxanthine
  • 8-[(3-isopropoxypropyl)amino]-1,3-dimethylxanthine
  • 7-benzyl-8-amino-1,3-dimethylxanthine

Uniqueness

What sets 7-benzyl-8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione apart is its specific combination of substituents, which may confer unique biological activities and chemical properties

Properties

Molecular Formula

C20H27N5O3

Molecular Weight

385.5 g/mol

IUPAC Name

7-benzyl-1,3-dimethyl-8-(3-propan-2-yloxypropylamino)purine-2,6-dione

InChI

InChI=1S/C20H27N5O3/c1-14(2)28-12-8-11-21-19-22-17-16(18(26)24(4)20(27)23(17)3)25(19)13-15-9-6-5-7-10-15/h5-7,9-10,14H,8,11-13H2,1-4H3,(H,21,22)

InChI Key

RQVJWMRUKZZQRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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